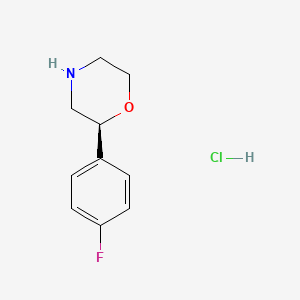
(S)-2-(4-fluorophenyl)morpholine hydrochloride
Overview
Description
“(S)-2-(4-fluorophenyl)morpholine hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO . It has a molecular weight of 217.67 g/mol . This compound is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(S)-2-(4-fluorophenyl)morpholine hydrochloride” can be represented by the SMILES stringCl.Fc1ccc(cc1)C2COCCN2 . This indicates that the compound contains a fluorophenyl group attached to a morpholine ring, with a hydrochloride group also present. Physical And Chemical Properties Analysis
“(S)-2-(4-fluorophenyl)morpholine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Morpholine Derivatives and Pharmacological Interest
Morpholine and its derivatives, including compounds similar to (S)-2-(4-fluorophenyl)morpholine hydrochloride, have been extensively studied for their diverse pharmacological activities. The morpholine ring structure, featuring a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom, is present in various organic compounds developed for a wide range of pharmacological activities. Recent studies have highlighted the broad spectrum of pharmacological profiles associated with morpholine derivatives. This includes their potent pharmacophoric activities and applications in designing novel morpholine and pyran derivatives for therapeutic uses (Asif & Imran, 2019).
Synthetic Applications and Chemical Analysis
In addition to pharmacological applications, morpholine derivatives play a crucial role in synthetic chemistry and analytical methods. For instance, the practical synthesis of key intermediates for the manufacture of various pharmacologically active materials demonstrates the importance of such compounds in chemical synthesis processes. Analytical methods for determining antioxidant activity and the study of fluorescent chemosensors based on morpholine derivatives underline the versatility and significance of these compounds in both chemical analysis and pharmaceutical research (Qiu et al., 2009); (Roy, 2021).
Antiviral and Antimalarial Research
The exploration of morpholine derivatives extends into the realm of antiviral and antimalarial research, showcasing the potential of these compounds in addressing global health challenges. Studies have demonstrated the effectiveness of morpholine-based compounds in inhibiting viral replication and infection, providing a foundation for the development of new antiviral therapies. Similarly, the activity of these compounds against malaria parasites highlights their potential in creating effective antimalarial agents (Rotili et al., 2009).
properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIHXYHYVKMHCN-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-fluorophenyl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



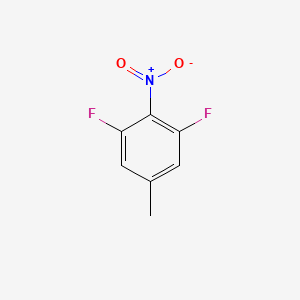
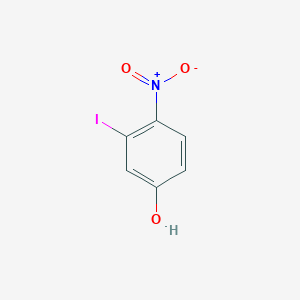
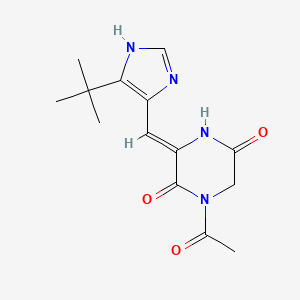
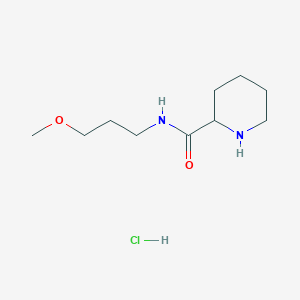
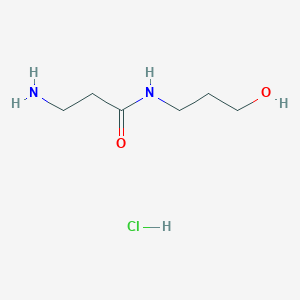
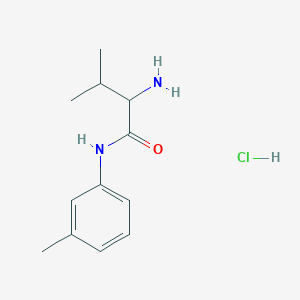
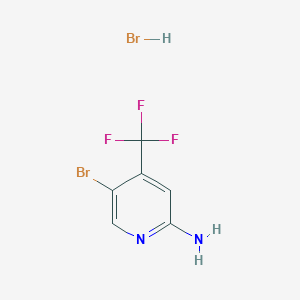
![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)
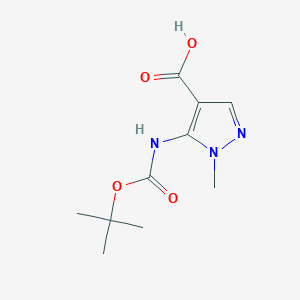
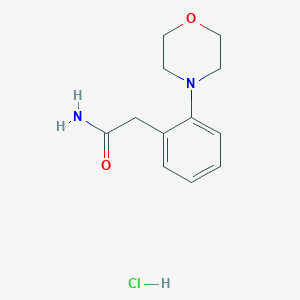
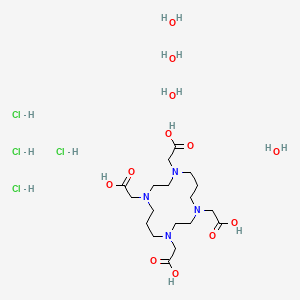
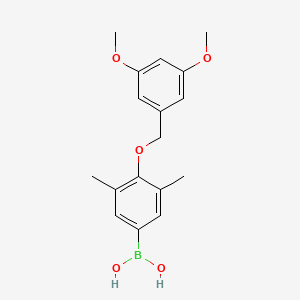
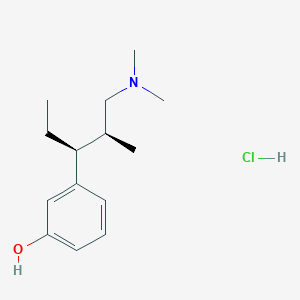
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)